1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a triazole ring, a piperidine ring, and a thiopyran moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced through a reductive amination reaction, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Thiopyran Moiety Addition: The thiopyran ring can be synthesized through a series of cyclization reactions starting from appropriate sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing rings and triazole moieties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring is known for its bioactivity, and the compound’s structure suggests it could interact with various biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, the triazole ring can interact with metal ions or enzymes, potentially inhibiting or modifying their activity. The piperidine and thiopyran rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide: This compound shares a similar core structure but features a sulfonamide group instead of a carboxamide.
1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-sulfonamide: Another similar compound with a sulfonamide group, which may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which can provide a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5OS/c1-19-11-14(17-18-19)15(21)16-10-12-2-6-20(7-3-12)13-4-8-22-9-5-13/h11-13H,2-10H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOGTNHQKXZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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